molecular formula C11H20N4O6 B1666620 [(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID CAS No. 75459-34-6

[(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID

Cat. No.: B1666620
CAS No.: 75459-34-6
M. Wt: 304.30 g/mol
InChI Key: YXWHFCSUHVBWFG-ZETCQYMHSA-N
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Description

[(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID is an organic compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and potential for diverse reactions.

Preparation Methods

The synthesis of [(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID typically involves multiple steps. One common method starts with the use of acetylglycine as a precursor. The process involves nucleophilic substitution reactions to introduce the necessary functional groups. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID is widely used in scientific research. In chemistry, it serves as an intermediate in the synthesis of more complex molecules. In biology, it is used in studies related to enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and alter their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, [(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID stands out due to its unique structure and reactivity. Similar compounds include N-(2-amino-2-oxoethyl)acrylamide and 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid. These compounds share some structural similarities but differ in their specific chemical properties and applications .

Properties

CAS No.

75459-34-6

Molecular Formula

C11H20N4O6

Molecular Weight

304.30 g/mol

IUPAC Name

2-[(2-amino-2-oxoethyl)-[(2S)-2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]propyl]amino]acetic acid

InChI

InChI=1S/C11H20N4O6/c1-7(15(4-9(13)17)6-11(20)21)2-14(3-8(12)16)5-10(18)19/h7H,2-6H2,1H3,(H2,12,16)(H2,13,17)(H,18,19)(H,20,21)/t7-/m0/s1

InChI Key

YXWHFCSUHVBWFG-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CN(CC(=O)N)CC(=O)O)N(CC(=O)N)CC(=O)O

SMILES

CC(CN(CC(=O)N)CC(=O)O)N(CC(=O)N)CC(=O)O

Canonical SMILES

CC(CN(CC(=O)N)CC(=O)O)N(CC(=O)N)CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADR 925
ADR-925
ICRF 198
ICRF 198, (+-)-isomer
ICRF-198
N,N'-((1S)-1-methyl-1,2-ethanediyl)-bis(N-(2-amino-2-oxoethyl))glycine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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